molecular formula C4H5FN2O2S B2946069 1-methyl-1H-imidazole-2-sulfonyl fluoride CAS No. 934236-37-0

1-methyl-1H-imidazole-2-sulfonyl fluoride

Cat. No.: B2946069
CAS No.: 934236-37-0
M. Wt: 164.15
InChI Key: SNHGIVRTDYJPBU-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C4H5FN2O2S and a molecular weight of 164.16 g/mol . This compound is characterized by the presence of a sulfonyl fluoride group attached to a methylated imidazole ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 1-methyl-1H-imidazole-2-sulfonyl fluoride typically involves the reaction of 1-methylimidazole with a sulfonyl fluoride reagent under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-1H-imidazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1H-imidazole-2-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H-imidazole-2-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical and biological applications, where the compound acts as a connector or linker .

Comparison with Similar Compounds

1-Methyl-1H-imidazole-2-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:

  • 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate
  • 4-(Acetylamino)phenyl]imidodisulfuryl difluoride
  • 1,2-Dibromoethane-1-sulfonyl fluoride
  • 3-(Fluorosulfonyl)benzoic acid
  • 1,1′-Sulfonyldiimidazole
  • Ethenesulfonyl fluoride
  • 1H-Imidazole-4-sulfonyl chloride

Compared to these compounds, this compound is unique due to its specific structure and reactivity, particularly in click chemistry applications.

Properties

IUPAC Name

1-methylimidazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2O2S/c1-7-3-2-6-4(7)10(5,8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHGIVRTDYJPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934236-37-0
Record name 1-methyl-1H-imidazole-2-sulfonyl fluoride
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